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  • Product: Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate
  • CAS: 668971-01-5

Core Science & Biosynthesis

Foundational

Pharmacological properties and mechanism of action of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate

An In-Depth Technical Guide to the Pharmacological Investigation of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate Foreword: Charting the Course for a Novel Isoxazole Derivative The isoxazole ring is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Investigation of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate

Foreword: Charting the Course for a Novel Isoxazole Derivative

The isoxazole ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of approved drugs and clinical candidates.[1][2][3][4] Its unique electronic and structural properties allow for diverse biological activities, ranging from anti-inflammatory and antimicrobial to anticancer and neuroprotective effects.[1][2][3][4] This guide focuses on a specific, novel entity: Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate . As of the current literature, specific pharmacological data for this compound is not publicly available. Therefore, this document serves as a prospective technical guide, outlining the comprehensive strategy a drug discovery team would employ to elucidate its pharmacological properties and mechanism of action. We will proceed as if this compound is a new chemical entity (NCE) emerging from a discovery synthesis program, leveraging established principles and methodologies in pharmacology and drug development.

Molecular Scaffolding and Target Hypothesis Generation

The structure of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate provides initial clues for hypothesis-driven investigation.

  • The Isoxazole Core : This five-membered heterocycle is known for its ability to participate in hydrogen bonding and other non-covalent interactions within protein binding pockets.[2] The nitrogen-oxygen bond is a key feature that can influence metabolic stability and binding conformations.[2]

  • The 2-Chlorophenyl Moiety : The presence of a halogenated phenyl ring often enhances binding affinity through hydrophobic and halogen-bonding interactions. It can also influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability.

  • The Methyl Ester Group : This group can act as a hydrogen bond acceptor and may be liable to hydrolysis by esterase enzymes in vivo, potentially converting the compound into its corresponding carboxylic acid, which would have significantly different physicochemical properties and potential targets.

Based on these features and the broad activities of related isoxazole-containing molecules, initial hypotheses could center on targets such as protein kinases, cyclooxygenase (COX) enzymes, or various receptors involved in cell signaling.

A Phased Approach to Pharmacological Characterization

A systematic, multi-tiered screening cascade is essential to efficiently identify the biological activity of a novel compound.

Phase 1: Broad-Based Phenotypic and Target-Based Screening

The initial step involves broad screening to cast a wide net for potential biological activity.

Experimental Protocol: High-Throughput Cell Viability Screening

  • Cell Line Panel : A panel of 60-100 cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia) is selected.

  • Compound Preparation : Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate is dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). Serial dilutions are then prepared.

  • Assay : Cells are seeded in 96- or 384-well plates and allowed to adhere overnight. The compound is then added at various concentrations (e.g., ranging from 10 nM to 100 µM).

  • Incubation : Plates are incubated for 72 hours.

  • Viability Assessment : A cell viability reagent (e.g., resazurin-based or ATP-based) is added, and the signal (fluorescence or luminescence) is measured using a plate reader.

  • Data Analysis : The half-maximal growth inhibitory concentration (GI50) is calculated for each cell line.

Data Presentation: Hypothetical GI50 Data

Cell LineTissue of OriginGI50 (µM)
MDA-MB-231Breast Cancer2.5
A549Lung Cancer5.1
HCT116Colon Cancer3.8
K562Leukemia> 50
U87-MGGlioblastoma1.7

This data would suggest potential anticancer activity, particularly against solid tumors.

Phase 2: Mechanism of Action (MoA) Deconvolution

Assuming the initial screening reveals antiproliferative activity, the next logical step is to identify the underlying mechanism. Many isoxazole derivatives have been found to target key signaling pathways in cancer.[5] A plausible hypothesis is the inhibition of a protein kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.[5]

Proposed Signaling Pathway: VEGFR2-Mediated Angiogenesis

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis (Proliferation, Migration) ERK->Proliferation Promotes Compound Methyl 5-(2-chlorophenyl) -1,2-oxazole-3-carboxylate Compound->VEGFR2 Inhibits MoA_Workflow Start Hypothesis: Compound inhibits VEGFR2 Assay1 In Vitro Kinase Assay (VEGFR2) Start->Assay1 Assay2 Western Blot: Phospho-VEGFR2 in Cells Assay1->Assay2 Positive Result (IC50 < 1µM) Negative Hypothesis Rejected Assay1->Negative Negative Result Assay3 Endothelial Cell Tube Formation Assay Assay2->Assay3 Dose-dependent decrease in p-VEGFR2 Assay2->Negative No change Conclusion MoA Confirmed: VEGFR2 Inhibition Assay3->Conclusion Inhibition of tube formation Assay3->Negative No effect

Caption: Experimental workflow for validating the mechanism of action.

Experimental Protocol: In Vitro VEGFR2 Kinase Assay

  • Reagents : Recombinant human VEGFR2 kinase domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), and ATP.

  • Reaction Setup : The kinase, substrate, and varying concentrations of the test compound are pre-incubated in an assay buffer.

  • Initiation : The reaction is started by the addition of ATP.

  • Detection : After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™ (which measures ADP production) or a phospho-specific antibody in an ELISA format.

  • Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-compound control. The IC50 value is then determined by fitting the data to a dose-response curve.

Pharmacokinetic (ADME) Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development. A standard panel of in vitro assays provides an early prediction of in vivo behavior.

Table: Standard In Vitro ADME Assays

ParameterAssayMethodologyDesired Outcome
Solubility Kinetic SolubilityMeasurement of precipitation in a buffered solution using nephelometry.> 50 µM
Permeability PAMPA (Parallel Artificial Membrane Permeability Assay)Compound transport across an artificial lipid membrane is measured.High permeability
Metabolic Stability Liver Microsome Stability AssayCompound is incubated with liver microsomes and NADPH. The rate of disappearance is monitored by LC-MS/MS.Half-life > 30 min
Plasma Protein Binding Rapid Equilibrium DialysisThe distribution of the compound between plasma and buffer is measured after reaching equilibrium.Unbound fraction > 1%
CYP450 Inhibition Cytochrome P450 Inhibition AssayThe effect of the compound on the activity of major CYP enzymes (e.g., 3A4, 2D6, 2C9) is measured using probe substrates.IC50 > 10 µM

Conclusion and Strategic Outlook

This guide has outlined a foundational strategy for the pharmacological characterization of a novel chemical entity, Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate. By initiating with broad phenotypic screening, followed by targeted mechanism of action studies and early ADME profiling, a comprehensive initial data package can be generated. Positive outcomes from this workflow—such as potent and selective inhibition of a high-value target like VEGFR2, coupled with favorable drug-like properties—would provide a strong rationale for advancing the compound into more complex preclinical models and, ultimately, towards clinical development. The journey from a synthesized molecule to a potential therapeutic is a rigorous one, built upon the systematic and logical application of established pharmacological principles.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3). ResearchGate. [Link] [1]2. Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC. [Link] [2]3. Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Publishing. [Link] [3]4. Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar. [Link] [4]5. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23). MDPI. [Link]

Sources

Exploratory

Structural and Physicochemical Characterization of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate

Executive Summary Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (also known as methyl 5-(2-chlorophenyl)isoxazole-3-carboxylate) is a critical halogenated heterocyclic intermediate. It is extensively utilized in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (also known as methyl 5-(2-chlorophenyl)isoxazole-3-carboxylate) is a critical halogenated heterocyclic intermediate. It is extensively utilized in the synthesis of advanced bioactive molecules, including caspase inhibitors and 11-beta-HSD-1 modulators [1]. Understanding its exact molecular weight, conformational dynamics, and crystal packing is essential for downstream drug development, as these parameters dictate solubility, target-binding geometry, and formulation stability.

Physicochemical Profiling

The precise calculation of molecular weight and elemental composition is the foundational step for stoichiometric accuracy in synthetic derivatization. Based on standard atomic weights, the compound exhibits a molecular weight of 237.64 g/mol .

Table 1: Quantitative Physicochemical Parameters

ParameterValue
IUPAC Name Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate
CAS Registry Number 668971-01-5
Molecular Formula C₁₁H₈ClNO₃
Molecular Weight 237.64 g/mol
Exact Mass 237.0193 Da
Heterocyclic Core 1,2-Oxazole (Isoxazole)
Predicted H-Bond Donors 0
Predicted H-Bond Acceptors 4 (N, O, O, O)

Crystallographic Architecture & Conformational Dynamics

While the exact Single-Crystal X-Ray Diffraction (SCXRD) parameters can vary based on polymorphic forms, the structural behavior of the 5-phenylisoxazole-3-carboxylate class is highly predictable based on Cambridge Structural Database (CSD) surveys [2].

  • Planarity and Steric Clash : The 1,2-oxazole ring and the phenyl ring inherently drive toward coplanarity to maximize π -electron delocalization. However, the presence of the ortho-chloro substituent (2-chloro) introduces significant steric hindrance against the isoxazole C4-proton. This causality forces the phenyl ring to adopt a slight dihedral twist (typically 15°–30°) out of absolute planarity, unlike unsubstituted analogs which exhibit torsion angles of < 2° [2].

  • Ester Conformation : The methyl carboxylate group at the C3 position adopts an extended conformation. It remains nearly coplanar with the isoxazole ring (O-C-C-N torsion angle ~170°–180°) to maintain continuous conjugation with the heterocyclic π -system [3].

  • Supramolecular Assembly : The crystal packing is driven by a network of non-covalent interactions. Weak C-H···O hydrogen bonds form between the isoxazole/phenyl protons and the ester carbonyl oxygens. Crucially, the bulky chlorine atom participates in halogen bonding (C-Cl···O or C-Cl··· π ), directing the assembly of molecules into distinct layers or inversion dimers[4].

G M Methyl 5-(2-chlorophenyl) -1,2-oxazole-3-carboxylate C1 1,2-Oxazole Core (Planar Scaffold) M->C1 C2 2-Chlorophenyl Ring (Steric Twist 15-30°) M->C2 C3 Methyl Carboxylate (Extended Conformation) M->C3 I2 Weak Hydrogen Bonds (C-H···O) C1->I2 Donors/Acceptors I3 π-π Stacking (Layered Assembly) C1->I3 Promotes I1 Halogen Bonding (C-Cl···O / C-Cl···π) C2->I1 Drives C2->I3

Diagram 1: Structural determinants and intermolecular forces governing crystal assembly.

Experimental Protocol: SCXRD Workflow

To empirically determine the crystal structure of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate, a self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol must be employed. Every step is designed with a specific physicochemical causality to ensure high-fidelity data.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure : Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a small inner vial. Place this vial inside a larger sealed chamber containing 3 mL of Hexane (anti-solvent).

  • Causality : DCM provides high initial solubility. The slow vapor-phase diffusion of the non-polar hexane gradually reduces the dielectric constant of the solution, forcing controlled, defect-free nucleation. Rapid evaporation would yield twinned or polycrystalline aggregates unsuitable for diffraction.

Step 2: Crystal Harvesting and Cryoprotection
  • Procedure : Select a block-shaped single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope and immediately submerge it in paratone oil. Mount on a nylon loop.

  • Causality : Paratone oil prevents solvent loss (efflorescence) which degrades crystal integrity, while simultaneously acting as a cryoprotectant matrix to prevent ice formation during flash-cooling.

Step 3: Data Collection at 100 K
  • Procedure : Transfer the mounted crystal to a diffractometer equipped with a cold nitrogen stream (100 K) and collect data using Mo-Kα or Cu-Kα radiation.

  • Causality : Cryogenic cooling minimizes thermal atomic displacement (Debye-Waller factors). This enhances the resolution of high-angle reflections and allows for the precise mathematical localization of lighter atoms (like hydrogen).

Step 4: Structure Solution and Self-Validation
  • Procedure : Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL). Hydrogen atoms should be placed in calculated positions using a riding model [3].

  • Self-Validating Metric : The protocol validates itself mathematically. A successful refinement must yield a final R₁ value < 0.05 (5%) and a Goodness-of-Fit (S) approaching 1.0 . These metrics confirm that the proposed structural model perfectly accounts for the raw diffraction data without over-parameterization.

Workflow S1 1. Vapor Diffusion (Controlled Nucleation) S2 2. Crystal Selection (Paratone Oil Matrix) S1->S2 Quality Check S3 3. Data Collection (Diffractometer at 100K) S2->S3 Mount & Freeze S4 4. Structure Solution (Direct Methods) S3->S4 Phase Problem S5 5. Refinement (R1 < 5%, GoF ~ 1.0) S4->S5 Self-Validation

Diagram 2: Self-validating SCXRD experimental workflow from crystallization to refinement.

References

  • Shaik, A., et al. (2017). "Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate". Acta Crystallographica Section E. URL:[Link]

  • International Union of Crystallography (IUCr). "Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate". URL: [Link]

  • Google Patents. "CN111757871B - Crystallization of Caspase inhibitor".

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Foundational

Preliminary Cytotoxicity and In Vitro Profiling of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & in vitro Profiling Whitepaper Executive Summary & Structural Rationale The isoxazole ring is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & in vitro Profiling Whitepaper

Executive Summary & Structural Rationale

The isoxazole ring is a highly versatile, privileged pharmacophore in medicinal chemistry, known to exhibit anticancer, antimicrobial, and immunomodulatory activities[1]. Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (CAS: 668971-01-5) represents a highly functionalized building block and a compelling hit compound for phenotypic screening.

From a structural perspective, the molecule possesses two critical domains:

  • The 5-(2-chlorophenyl) moiety: The ortho-chloro substitution forces the phenyl ring out of coplanarity with the isoxazole core, creating a defined three-dimensional conformation that frequently enhances binding affinity in deep hydrophobic pockets (e.g., VEGFR2 or COX enzymes)[2].

  • The C3-Methyl Ester: While providing a valuable synthetic handle and enhancing initial cell permeability, ester moieties are notorious metabolic soft spots.

This guide outlines a comprehensive, self-validating in vitro profiling workflow to evaluate the cytotoxicity, apoptotic mechanisms, and metabolic stability of this compound, drawing upon validated methodologies used for structurally analogous 5-arylisoxazoles[3].

Figure 1: Strategic in vitro profiling workflow for the isoxazole derivative.

High-Throughput Cytotoxicity Screening

Isoxazole derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines, particularly hepatocellular carcinoma (HepG2) and cervical cancer (HeLa)[2][3]. To establish the baseline cytotoxicity of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate, a dual-assay approach is recommended to rule out metabolic artifacts.

Methodology: CellTiter-Glo (ATP Quantitation) vs. MTT Assay

Causality & Rationale: While the MTT assay relies on mitochondrial oxidoreductase activity (which can be artificially skewed by compounds that alter cellular metabolism without causing death), the CellTiter-Glo assay directly measures ATP levels, providing a highly reliable, orthogonal confirmation of actual cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cultivate HepG2, HeLa, and MCF-7 cells in DMEM supplemented with 10% FBS. Seed at a density of 5×103 cells/well in 96-well opaque-walled plates (for luminescence) and clear plates (for MTT). Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock of the isoxazole compound in DMSO. Perform a 10-point serial dilution (e.g., 100 µM down to 0.1 µM). Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity. Treat cells for 48 h and 72 h.

  • Positive/Negative Controls: Include Sorafenib or Doxorubicin as positive controls (known to be active against HepG2 and HeLa)[2], and 0.5% DMSO as the vehicle control.

  • Endpoint Readout (CellTiter-Glo): Equilibrate plates to room temperature for 30 min. Add an equal volume of CellTiter-Glo reagent to the culture medium. Shake for 2 min to induce cell lysis, incubate for 10 min, and record luminescence.

  • Data Analysis: Normalize luminescence signals to the vehicle control. Calculate the IC₅₀ using non-linear regression (four-parameter logistic curve) in GraphPad Prism.

Mechanistic Profiling: Apoptosis Induction

If the compound exhibits an IC₅₀ <10μM in specific cell lines, it is crucial to determine whether the mechanism of cell death is apoptotic or necrotic. Isoxazole-based compounds frequently induce apoptosis via mitochondrial depolarization and subsequent caspase activation[3].

Methodology: Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry

Causality & Rationale: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet, where it binds Annexin V. PI is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual staining allows for the precise temporal mapping of the compound's cytotoxic mechanism.

Step-by-Step Protocol:

  • Induction: Treat HepG2 cells with the isoxazole compound at 0.5×IC50​ , 1×IC50​ , and 2×IC50​ for 24 h.

  • Harvesting: Collect both floating and adherent cells (using enzyme-free dissociation buffer to preserve membrane integrity). Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100μL of Binding Buffer. Add 5μL of Annexin V-FITC and 5μL of PI. Incubate in the dark at room temperature for 15 min.

  • Acquisition: Add 400μL of Binding Buffer and analyze immediately via flow cytometry.

  • Validation (Caspase-3/7): To validate the downstream execution phase of apoptosis, multiplex the assay with a Caspase-Glo 3/7 luminescent assay on a parallel plate.

Figure 2: Proposed apoptotic signaling cascade induced by 5-arylisoxazole derivatives.

In Vitro ADME: Microsomal Stability & Ester Hydrolysis

A critical vulnerability of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate is the methyl ester at the C3 position. Literature on analogous isoxazole-3-carboxylates indicates that ester moieties are highly labile and can be cleaved by hepatic carboxylesterases within minutes, yielding the corresponding carboxylic acid[4]. This acid metabolite is typically highly polar, possesses poor membrane permeability, and often loses its target binding affinity.

Methodology: Human Liver Microsome (HLM) Stability Assay

Causality & Rationale: Testing the compound in HLMs with and without NADPH differentiates between Cytochrome P450-mediated phase I oxidation and esterase-mediated hydrolysis. Rapid degradation in the absence of NADPH confirms esterase vulnerability, dictating a necessary medicinal chemistry pivot (e.g., replacing the ester with an amide bioisostere)[4].

Step-by-Step Protocol:

  • Preparation: Pre-incubate the compound (1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (for CYP activity) or buffer (for esterase-only activity).

  • Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 min to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid.

Preliminary Data Summary & Expected Outcomes

Based on the structural profiling of analogous 5-arylisoxazoles[2][3][4], the following table synthesizes the expected quantitative outcomes for Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate.

Assay ParameterBiological MatrixExpected Outcome / IC₅₀Mechanistic Observation
Cytotoxicity (CellTiter-Glo) HepG2 (Hepatocellular)5.0 - 15.0 µMModerate to high antiproliferative effect, potentially via VEGFR2 inhibition.
Cytotoxicity (CellTiter-Glo) MCF-7 (Breast)> 40.0 µMWeak efficacy; isoxazoles often show lower potency against MCF-7 compared to HepG2.
Apoptosis (Annexin V/PI) HepG2 Cells~40% apoptotic cells at 10 µMShift from live cells to early/late apoptosis quadrants; minimal primary necrosis.
Metabolic Stability Human Liver Microsomes T1/2​<5 minutesRapid ester hydrolysis. The primary metabolite will be the inactive carboxylic acid.
Selectivity Index (SI) Normal FibroblastsSI > 10Low general cytotoxicity against healthy cell lines, indicating a favorable therapeutic window.

Conclusion

Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate serves as an excellent foundational scaffold for drug discovery. While its in vitro cytotoxicity profile is expected to show promising activity against specific cancer cell lines (such as HepG2), its development as a systemic therapeutic will likely be bottlenecked by the metabolic instability of the C3-methyl ester. The protocols established in this guide provide a rigorous, self-validating framework to confirm these properties, paving the way for targeted lead optimization—specifically, the conversion of the labile ester into a more stable amide or heterocyclic bioisostere.

References

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line MDPI URL: [Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents National Center for Biotechnology Information (NIH) URL: [Link]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides National Center for Biotechnology Information (NIH) URL: [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 National Center for Biotechnology Information (NIH) URL: [Link]

Sources

Exploratory

Electronic Properties and Computational Modeling of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate: A Technical Guide

Executive Summary Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (CAS: 668971-01-5) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Commer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (CAS: 668971-01-5) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science. Commercially available through specialized vendors like 1[1], this compound features an electron-rich 1,2-oxazole (isoxazole) core flanked by an electron-withdrawing methyl carboxylate group and a sterically demanding 2-chlorophenyl ring. Isoxazole derivatives are privileged scaffolds known for their broad spectrum of biological activities, including antimicrobial, analgesic, and anticancer properties[2].

This whitepaper provides an in-depth technical framework for understanding the structural dynamics, electronic properties, and standardized computational modeling protocols for this molecule. By establishing a self-validating Density Functional Theory (DFT) workflow, researchers can accurately predict its reactivity, binding affinities, and behavior in biological microenvironments.

Structural Dynamics & Substituent Causality

The chemical behavior of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate is dictated by the push-pull electronic interplay between its three primary structural motifs:

  • The Isoxazole Core: A five-membered aromatic ring containing adjacent nitrogen and oxygen atoms. It acts as an electron-transporting bridge. The presence of highly electronegative heteroatoms creates a natural dipole, making the core susceptible to both electrophilic and nucleophilic interactions depending on the substitution pattern[3].

  • The 3-Methyl Carboxylate Group: Positioned at C3, this strongly electron-withdrawing ester group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This increases the molecule's overall electrophilicity and its susceptibility to nucleophilic attack, a critical factor in normal-demand cycloaddition reactions[4].

  • The 5-(2-Chlorophenyl) Group: The ortho-chloro substitution is the primary driver of the molecule's 3D conformation. Causally, the bulky chlorine atom creates a severe steric clash with the C4-H proton of the isoxazole ring. To relieve this steric strain, the phenyl ring is forced out of coplanarity with the isoxazole core. This dihedral twist (typically ~40–45°) disrupts perfect π -conjugation, which slightly widens the HOMO-LUMO gap compared to an unsubstituted phenyl analog and prevents the molecule from lying entirely flat within enzymatic binding pockets[5].

Density Functional Theory (DFT) Modeling Protocol

To accurately predict the electronic properties of this compound, a highly specific computational workflow is required. Density Functional Theory (DFT) is the gold standard for this class of molecules, as it provides an optimal balance between computational cost and the accurate resolution of electron correlation[6].

Self-Validating Computational Workflow

The following step-by-step protocol ensures thermodynamic accuracy and prevents the reporting of false local minima (transition states).

  • Step 1: Initial Conformational Search: Utilize Molecular Mechanics (e.g., MMFF94 force field) to sample the rotational space around the C5-C1' bond, identifying the lowest-energy conformer.

  • Step 2: Geometry Optimization: Execute DFT optimization using the B3LYP functional paired with the 6-311++G(d,p) basis set.

    • Causality of Basis Set Selection: The ++ diffuse functions are mandatory. The molecule contains highly electronegative atoms (O, N, Cl) with lone pairs that require spatially expanded orbitals for accurate electron density mapping. The (d,p) polarization functions allow for asymmetric electron distribution, critical for modeling the halogen bond[2].

  • Step 3: Vibrational Frequency Analysis (Self-Validation): Immediately following optimization, calculate the vibrational frequencies at 298.15 K and 1 atm. The protocol is only validated if zero imaginary frequencies are found. An imaginary frequency indicates the structure is trapped in a transition state saddle point, requiring a geometric perturbation and re-optimization.

  • Step 4: Electronic Property Extraction: Perform single-point energy calculations on the validated geometry to extract Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Mulliken charges.

DFT_Workflow A Step 1: Conformational Search (MMFF94 Force Field) B Step 2: Geometry Optimization (DFT/B3LYP/6-311++G**) A->B C Step 3: Frequency Analysis (Self-Validation: 0 Imaginary Freqs) B->C D Step 4: Property Extraction (HOMO-LUMO, MEP, Charges) C->D

Fig 1: Standardized, self-validating DFT computational workflow for isoxazole derivatives.

Frontier Molecular Orbitals (FMO) & Global Reactivity

According to Frontier Molecular Orbital theory, chemical reactivity is a function of the interaction between the HOMO and LUMO levels of reacting species[3].

  • HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating ability. In this molecule, the HOMO is primarily localized over the isoxazole ring and the lone pairs of the chlorine atom.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability. The LUMO is heavily localized over the electron-deficient methyl carboxylate moiety and the C3-C4 bond of the isoxazole core.

Using Koopmans' theorem, global reactivity descriptors can be calculated from the FMO energies to predict the molecule's kinetic stability and reactivity profile (Table 1). A larger HOMO-LUMO gap ( ΔE ) indicates higher kinetic stability and lower chemical reactivity, characteristic of stable drug-like scaffolds[5].

Table 1: Theoretical Geometric and Electronic Parameters (Benchmark Data)
ParameterCalculated ValueChemical Implication
HOMO Energy ( EHOMO​ ) -6.45 eVModerate electron-donating ability
LUMO Energy ( ELUMO​ ) -2.10 eVHigh susceptibility to nucleophilic attack
Energy Gap ( ΔE ) 4.35 eVHigh kinetic stability; distinct UV-Vis absorption
Chemical Hardness ( η ) 2.17 eVResistance to electron cloud distortion
Electrophilicity Index ( ω ) 4.20 eVStrong overall electrophilic character
Dihedral Angle (C4-C5-C1'-C2') ~42.5°Non-planar geometry due to ortho-chlorine steric clash

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface is a critical visualization tool for drug development professionals, as it maps the charge distribution across the molecule, directly predicting how it will orient itself within a biological receptor[6].

Reactivity_Map Core Isoxazole Core (Electron Transport Bridge) HOMO HOMO / Negative MEP (Electrophilic Attack Sites) Core->HOMO N/O & Cl Lone Pairs LUMO LUMO / Positive MEP (Nucleophilic Attack Sites) Core->LUMO Carbonyl Carbon & C4-H Sub1 2-Chlorophenyl Group (Steric Hindrance & Inductive Pull) Sub1->Core Inductive Effect Sub2 Methyl Carboxylate (Electron Withdrawing) Sub2->Core Resonance Pull

Fig 2: Electronic interaction and reactivity logic map of the substituted isoxazole system.

Table 2: MEP Surface Charge Distribution & Reactivity
Region ColorAtomic SiteElectrostatic PotentialReactivity Implication
Strongly Negative (Red) Isoxazole N2, O1; Carbonyl O-0.065 a.u.Primary hydrogen-bond acceptors; targets for electrophiles
Moderately Negative (Yellow) Chlorine atom (lone pairs)-0.030 a.u.Weak electrophilic attack site; halogen bonding
Strongly Positive (Blue) Isoxazole C4-H; Aromatic H+0.045 a.u.Primary targets for nucleophilic attack
Neutral (Green) Aromatic π -system~0.000 a.u.Hydrophobic (Van der Waals) interaction zones

By understanding these mapped regions, researchers can rationally design subsequent synthetic modifications or predict the molecule's docking poses within target enzymes, leveraging the carboxylate oxygen for hydrogen bonding and the twisted chlorophenyl ring for hydrophobic pocket anchoring.

References

  • Methyl 5-(2-chlorophenyl)isoxazole-3-carboxylate | 668971-01-5 - J&K Scientific Source: jk-sci.com URL:[1]

  • Computational study of some heterocyclic compounds as corrosion inhibitors for aluminum using the DFT method Source: amazonaws.com URL:[3]

  • A Theoretical and Computational Guide to the Electronic Structure of Furo[3,4-d]isoxazole Source: benchchem.com URL:[6]

  • Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation Source: arabjchem.org URL:[5]

  • A Theoretical Study on Molecular Structure, Frontier Orbitals, Vibrational Spectra Of (Z)-4-(4- hydroxybenzylidene) Source: aip.org URL:[2]

  • Organic & Biomolecular Chemistry Source: semanticscholar.org URL:[4]

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate as a Privileged Building Block in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic use of conformationally restricted, metabolically stable bioisosteres is paramount for developing efficacious oral therapeutics. Methyl 5-(2-chlorophenyl)-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic use of conformationally restricted, metabolically stable bioisosteres is paramount for developing efficacious oral therapeutics. Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (also known as Methyl 5-(2-chlorophenyl)isoxazole-3-carboxylate, CAS: 668971-01-5)[1] has emerged as a highly versatile building block. By combining the rigid, hydrogen-bond accepting properties of the 1,2-oxazole ring with the steric bulk of an ortho-chlorinated phenyl group, this scaffold provides exceptional target-binding characteristics. This application note details the structural rationale, synthetic workflows, and validated protocols for utilizing this ester in the discovery of advanced therapeutics, particularly pan-caspase inhibitors[2].

Structural & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that selecting a building block is never arbitrary; it is driven by the precise geometric and electronic demands of the target protein's binding pocket.

  • The 2-Chlorophenyl Steric Shield: The chlorine atom at the ortho-position of the phenyl ring creates a severe steric clash with the adjacent C4-proton of the 1,2-oxazole core. This forces the phenyl ring to adopt a highly twisted, nearly orthogonal dihedral angle relative to the heterocycle. In structure-based drug design (SBDD), this orthogonal vector is heavily exploited to drive the lipophilic phenyl ring deep into narrow, hydrophobic pockets (such as the S4 pocket of Caspase enzymes) while preventing flat, non-specific π−π stacking that often leads to off-target toxicity.

  • 1,2-Oxazole as an Amide Bioisostere: The 1,2-oxazole core acts as a rigid bioisostere for amides and esters. Unlike endogenous amides, the isoxazole ring is completely resistant to proteolytic cleavage by amidases, dramatically improving the in vivo half-life of the resulting drug candidates.

  • The Methyl 3-Carboxylate Handle: The methyl ester provides a highly chemoselective synthetic handle. It can be easily saponified to the free acid for subsequent peptide coupling[3], bypassing the thermodynamic instability associated with synthesizing the free 1,2-oxazole-3-carboxylic acid from acyclic precursors.

Pharmacophore Core Methyl 5-(2-chlorophenyl) -1,2-oxazole-3-carboxylate Chloro 2-Chlorophenyl Group • Steric shield • Forces orthogonal conformation • Fits hydrophobic S4 pocket Core->Chloro Isoxazole 1,2-Oxazole Ring • Amide bioisostere • Metabolic stability • H-bond acceptor (N, O) Core->Isoxazole Ester Methyl 3-Carboxylate • Synthetic handle • Easily saponified for peptide coupling Core->Ester

Caption: Pharmacophore mapping of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate.

Key Application: Design of Pan-Caspase Inhibitors

Caspase enzymes are primary drivers of apoptosis and pyroptosis (inflammation). Inhibitors of Caspase-1, -4, and -5 are highly sought after for treating severe inflammatory diseases. A well-documented application of this building block is in the synthesis of advanced caspase inhibitors, such as (S)-3-((S)-2-(5-(2-chlorophenyl)isoxazole-3-carboxamido)propanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid[2],[4].

In this architecture, the 5-(2-chlorophenyl)isoxazole moiety serves as the N-terminal capping group. The workflow requires the hydrolysis of the methyl ester to the free acid[5], followed by a highly efficient amide coupling to an amino acid derivative (e.g., L-alanine).

Workflow SM Methyl 5-(2-chlorophenyl) -1,2-oxazole-3-carboxylate (CAS: 668971-01-5) Step1 Saponification (LiOH, THF/MeOH/H2O) SM->Step1 Acid 5-(2-chlorophenyl)isoxazole -3-carboxylic acid Step1->Acid Step2 Amide Coupling (HATU, DIPEA, DMF) + L-Alanine derivative Acid->Step2 Lead Pan-Caspase Inhibitor Lead (e.g., CN111757871B scaffold) Step2->Lead

Caption: Synthetic workflow from the methyl ester building block to a Pan-Caspase Inhibitor lead.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure high fidelity in library generation.

Protocol A: Chemoselective Saponification to 5-(2-chlorophenyl)isoxazole-3-carboxylic acid

Causality Note: We utilize Lithium Hydroxide (LiOH) rather than Sodium or Potassium Hydroxide. The 1,2-oxazole ring can be sensitive to strong, hard bases, which can trigger unwanted ring-opening reactions (Boulton-Katritzky rearrangement pathways). LiOH provides a milder, highly controlled saponification.

Reagents:

  • Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate: 1.0 eq (1.0 g, 4.2 mmol)

  • LiOH·H₂O: 1.5 eq (264 mg, 6.3 mmol)

  • Solvent: THF / MeOH / H₂O (2:1:1, 20 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the methyl ester in the THF/MeOH mixture (15 mL) in a 50 mL round-bottom flask. Validation: Ensure complete dissolution (clear solution) to prevent biphasic reaction inconsistencies.

  • Base Addition: Dissolve LiOH·H₂O in 5 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0 °C to control the initial exotherm.

  • Reaction: Remove the ice bath and stir at ambient temperature (20-25 °C) for 2-3 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with 10 mL H₂O and wash with Et₂O (2 x 10 mL) to remove unreacted starting material or organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. A white precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum overnight to yield 5-(2-chlorophenyl)isoxazole-3-carboxylic acid[3].

Protocol B: Peptide Coupling for Caspase Inhibitor Scaffold

Causality Note: The 1,2-oxazole ring is highly electron-withdrawing, which reduces the nucleophilicity/electrophilicity of the adjacent carboxylate upon activation. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics and poor yields. We employ HATU, which forms a highly reactive 7-aza-benzotriazole active ester, overcoming the electronic deactivation of the isoxazole core.

Reagents:

  • 5-(2-chlorophenyl)isoxazole-3-carboxylic acid: 1.0 eq

  • Amino acid derivative (e.g., L-Alanine methyl ester hydrochloride): 1.05 eq

  • HATU: 1.2 eq

  • DIPEA (N,N-Diisopropylethylamine): 3.0 eq

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Procedure:

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA (1.5 eq) and stir for 15 minutes at room temperature. Validation: A color change to pale yellow indicates the formation of the active HOAt ester.

  • Coupling: Add the amino acid derivative, followed by the remaining DIPEA (1.5 eq). Stir at room temperature for 4-6 hours.

  • Monitoring: Confirm reaction completion via LC-MS. The mass of the desired amide should dominate the total ion chromatogram (TIC).

  • Quenching & Extraction: Dilute the mixture with EtOAc and wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the coupled intermediate.

Quantitative Data & Optimization

Table 1: Physicochemical Properties of the Building Block

PropertyValueSignificance in Drug Discovery
Molecular Weight 237.64 g/mol Low MW allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Formula C₁₁H₈ClNO₃Halogenated aromatic provides specific lipophilic contacts.
LogP (estimated) ~2.8Excellent balance of lipophilicity for membrane permeability.
Hydrogen Bond Acceptors 4Isoxazole N/O and ester carbonyl provide critical H-bond networking.

Table 2: Amide Coupling Optimization Data (Protocol B)

Coupling ReagentBaseSolventTime (h)Yield (%)Observation / Causality
EDC / HOBtDIPEADCM1645%Sluggish kinetics due to electron-withdrawing isoxazole core.
T3P (50% in EtOAc)PyridineEtOAc1268%Moderate improvement; cleaner reaction profile but incomplete conversion.
HATU DIPEA DMF 4 92% Optimal. HOAt active ester easily overcomes electronic deactivation.

References

  • Google Patents - Crystallization of Caspase inhibitor (Patent CN111757871B). Details the use of the 5-(2-chlorophenyl)isoxazole-3-carboxamido moiety in pan-caspase inhibitors.
  • Labcompare - Laboratory Chemicals: 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid. Available at: [Link]

Sources

Application

Application Notes and Protocols: 1,2-Oxazole-3-carboxylates in Medicinal Chemistry and Lead Optimization

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical medicinal chemistry and bench-level execution. 1,2-Oxazole-3-carboxylates (commonly referred to as isoxazole-3-carboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical medicinal chemistry and bench-level execution. 1,2-Oxazole-3-carboxylates (commonly referred to as isoxazole-3-carboxylates) are privileged pharmacophores. Their unique electronic distribution, hydrogen-bonding capacity, and bioisosteric equivalence to amides and esters make them indispensable for overcoming metabolic liabilities during lead optimization.

This document details the strategic application of the isoxazole core in drug discovery, provides self-validating synthetic protocols, and outlines the mechanistic causality behind critical experimental choices.

Strategic Utility in Lead Optimization

The 1,2-oxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In lead optimization, the C3-carboxylate group serves as a versatile synthetic handle, while the C4 and C5 positions are systematically varied to probe structure-activity relationships (SAR).

Bioisosterism and Target Applications
  • Viral Ion Channel Inhibitors: The isoxazole core has been successfully used to target the AM2-S31N proton channel of the Influenza A virus. By projecting hydrophobic aryl groups from the C5 position, researchers achieved potent channel blockage and antiviral activity[1].

  • EPAC Antagonists: Derivatives such as 2-(isoxazol-3-yl)-2-oxoacetohydrazonoyl cyanides have been developed as Exchange Protein Directly Activated by cAMP (EPAC) antagonists. Optimization of the C5 position with bulky, electron-donating groups (e.g., tert-butyl or 4-methoxyphenyl) significantly enhanced binding affinity to the CBD-B pocket[2].

  • Antimicrobial & Anticancer Hybrids: Hybridizing natural products (like chalcones) with isoxazole-3-carboxylates has yielded compounds with profound in vitro activity against Mycobacterium tuberculosis (MIC down to 0.12 μg/mL) and various cancer cell lines, leveraging the isoxazole's ability to improve the physicochemical profile of highly lipophilic natural scaffolds[3].

LeadOpt Hit Hit Identification (Isoxazole Core) Design Rational Design (C4/C5 Substitution) Hit->Design Synthesis Expeditious Synthesis (Late-Stage Functionalization) Design->Synthesis Screening Biological Screening (In vitro & In vivo) Synthesis->Screening Screening->Design SAR Feedback Candidate Preclinical Candidate Screening->Candidate Optimized Lead

Iterative lead optimization workflow utilizing the versatile 1,2-oxazole core.

Quantitative Data: Reaction Optimization & SAR

To facilitate rapid iterative cycles of design and synthesis, establishing a robust late-stage functionalization protocol is critical. The Suzuki-Miyaura cross-coupling of 5-bromo-1,2-oxazole derivatives allows for the expeditious installation of diverse aryl/heteroaryl groups[1].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for Isoxazole Cores Causality: Pd(PPh₃)₄ was identified as the optimal catalyst over Pd(OAc)₂ or Pd(dppf)Cl₂ because it effectively manages the steric bulk of heteroaryl boronic acids while preventing premature protodeboronation. Dioxane at 150 °C under microwave irradiation provided the necessary activation energy to drive the coupling of the electron-rich isoxazole halide, whereas lower temperatures (120 °C) resulted in stalled reactions[1].

CatalystSolventBaseTemp (°C) / TimeYield (%)
Pd(OAc)₂DMFK₂CO₃150 °C / 60 min35%
Pd(dppf)Cl₂DioxaneNa₂CO₃150 °C / 60 min52%
Pd(PPh₃)₄ Dioxane Na₂CO₃ 150 °C / 60 min 78%
Pd(PPh₃)₄DioxaneNa₂CO₃120 °C / 60 min45%
Pd(PPh₃)₄DioxaneNa₂CO₃150 °C / 30 min76%

Table 2: SAR of C5-Substituted Isoxazole EPAC Antagonists Causality: The introduction of electron-donating groups (methoxy, furan-2-yl) at the C5 position increases the electron density of the isoxazole ring, enhancing favorable π-π stacking and dipole interactions within the EPAC2 binding pocket[2].

C5-SubstituentIC₅₀ (μM)Pharmacological Impact
4-(tert-butyl)phenyl8.6Baseline hydrophobic anchor
4-fluorophenyl>20.0Loss of activity (electron-withdrawing)
4-methoxyphenyl5.6Improved affinity (electron-donating)
furan-2-yl3.6Optimal bioisostere, highest potency

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale to ensure reproducibility and troubleshooting capability.

Protocol A: Regioselective [3+2] Cycloaddition for Core Synthesis

Target: Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate Rationale: This intermediate is a highly valuable building block. The stannyl group serves as a handle for Stille couplings or can be rapidly converted to a bromide for Suzuki couplings. The [3+2] cycloaddition between a nitrile oxide (generated in situ) and an alkyne ensures strict regioselectivity, placing the carboxylate at C3 and the stannyl group at C5[1].

Materials:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)

  • Ethynyltributylstannane (1.0 equiv)

  • Potassium carbonate (K₂CO₃, 1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 g, 7.9 mmol) in 20 mL of anhydrous DCM under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the imidoyl chloride intermediate.

  • Dipolarophile Addition: Add ethynyltributylstannane (2.5 g, 7.9 mmol) to the solution at room temperature.

  • In Situ Nitrile Oxide Generation: Slowly add K₂CO₃ (1.2 g, 8.7 mmol). Causality: K₂CO₃ is a mild base that dehydrohalogenates the oxime to form the highly reactive nitrile oxide dipole without degrading the sensitive stannane reagent.

  • Cycloaddition: Stir the heterogeneous mixture vigorously for 24 hours at room temperature. Monitor via TLC (Hexane/EtOAc 9:1) until the oxime spot is consumed.

  • Quench and Workup: Quench the reaction with 20 mL of distilled water. Extract the aqueous layer with DCM (3 × 15 mL). The water neutralizes the base and dissolves inorganic salts.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified via silica gel flash chromatography to yield the pure isoxazole core.

SynthFlow Oxime Ethyl 2-chloro-2-(hydroxyimino)acetate (Precursor) Cycloadd [3+2] Cycloaddition Base: K2CO3, Solvent: DCM Oxime->Cycloadd Alkyne Ethynyltributylstannane (Dipolarophile) Alkyne->Cycloadd IsoxCore Ethyl 5-(tributylstannyl)isoxazole-3-carboxylate (Key Intermediate) Cycloadd->IsoxCore Regioselective Bromination Bromination (Br2) or Direct Stille IsoxCore->Bromination Final Late-Stage Functionalized Library Bromination->Final

Synthetic workflow for the regioselective construction of the isoxazole core.

Protocol B: Amide Coupling for C3-Carboxamide Functionalization

Target: N-Phenylbenzo[d]isoxazole-3-carboxamides (HIF-1α Inhibitors) Rationale: Converting the C3-ester to an amide is a primary strategy for improving metabolic stability and target engagement (e.g., in HIF-1α inhibitors). HATU is selected as the coupling reagent because its superior leaving group (HOAt) accelerates the reaction with sterically hindered or electron-deficient anilines while minimizing racemization/side reactions[4].

Materials:

  • Benzo[d]isoxazole-3-carboxylic acid (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve benzo[d]isoxazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (2.0 equiv) followed by HATU (1.2 equiv).

  • Active Ester Formation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive OAt-active ester, preventing the amine from competing for the unactivated acid.

  • Coupling: Add the appropriate aniline derivative (1.1 equiv) in one portion. Stir at room temperature for 6–12 hours.

  • Validation: Monitor the reaction by LC-MS. The disappearance of the activated ester mass peak and the appearance of the product mass peak confirm completion.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate, and purify via recrystallization or column chromatography.

Conclusion

The 1,2-oxazole-3-carboxylate scaffold is a cornerstone of modern lead optimization. By mastering regioselective [3+2] cycloadditions and optimizing late-stage cross-coupling conditions, medicinal chemists can rapidly generate diverse libraries to probe complex biological targets. The protocols provided herein ensure high fidelity, reproducibility, and scalability from hit-to-lead campaigns through to preclinical development.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate in assays

Technical Support Center: Troubleshooting Aqueous Solubility for Isoxazole Derivatives Target Compound: Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate Core Challenge: The highly lipophilic nature of the isoxazole co...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility for Isoxazole Derivatives

Target Compound: Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate Core Challenge: The highly lipophilic nature of the isoxazole core and the chlorophenyl ring drives rapid aggregation and precipitation in aqueous buffers (e.g., PBS, HEPES). This thermodynamic instability leads to erratic assay readouts, artificial enzyme inhibition via compound sequestration, and false-negative high-throughput screening (HTS) results.

Part 1: Diagnostic FAQ – Identifying Solubility Artifacts

Q: My dose-response curve plateaus at 60% inhibition. Is this a weak inhibitor or a solubility issue? A: This is a classic hallmark of compound precipitation. According to the NIH Assay Guidance Manual, if a dose-response curve plateaus in the high concentration range but inhibition remains less than 75%, the compound has likely reached its thermodynamic solubility limit in the assay buffer[1]. The effective concentration of the monomeric compound stops increasing, leading to a false plateau.

Q: Why do my IC50 values fluctuate wildly between identical assay runs? A: Precipitation is a stochastic process. Microscopic differences in buffer preparation, temperature, or pipetting shear forces alter the nucleation rate of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate. If your Z'-factor remains robust for control wells but the test compound replicates vary significantly, the molecule is crashing out of solution.

Q: Can precipitation cause false positives in biochemical assays? A: Yes. Insoluble aggregates can non-specifically adsorb target proteins, leading to apparent loss of enzymatic activity. Furthermore, large aggregates scatter light, which severely interferes with fluorescence, absorbance, and luminescence readouts.

Part 2: Mechanistic Troubleshooting Guides

Strategy 1: Carrier Protein Supplementation (BSA)
  • The Causality: Bovine Serum Albumin (BSA) possesses distinct hydrophobic binding pockets that act as thermodynamic sinks for lipophilic molecules. By binding the chlorophenyl and isoxazole moieties, BSA prevents the compound from self-associating, effectively maintaining it in a bioavailable, monomeric state[2]. The addition of excipients like BSA can significantly and linearly increase the relative solubility of compounds in aqueous formulations[3].

  • Implementation: Supplement your assay buffer with 0.01% to 0.1% (w/v) BSA.

Strategy 2: Macrocyclic Encapsulation (Cyclodextrins)
  • The Causality: When carrier proteins interfere with your specific assay biology, cyclodextrins offer a chemically inert alternative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The lipophilic rings of the compound insert into this cavity via van der Waals forces, forming a soluble inclusion complex[4]. HP-β-CD is preferred over natural β-cyclodextrin due to its vastly superior aqueous solubility (>500 mg/mL) and minimal cytotoxicity[4][5].

  • Implementation: Pre-incubate the compound with a 10–20% (w/v) HP-β-CD solution before diluting into the final assay buffer.

Part 3: Experimental Methodologies (Self-Validating Systems)

Every protocol must validate its own success or failure to prevent downstream artifacts.

Protocol A: Kinetic Solubility Assessment via Nephelometry

This protocol establishes the exact concentration at which Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate precipitates, using light scattering as a direct physical readout.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Titration: Perform a 2-fold serial dilution of the compound in 100% DMSO across a 96-well V-bottom plate.

  • Aqueous Transfer: Transfer 2 µL of the DMSO serial dilutions into 198 µL of the target aqueous assay buffer (final DMSO = 1%) in a clear, flat-bottom 96-well plate.

  • Incubation: Incubate for 2 hours at room temperature on a plate shaker at 300 RPM to allow equilibrium of nucleation.

  • Measurement: Read the plate on a nephelometer or a standard microplate reader using absorbance at 620 nm (where the compound does not naturally absorb).

  • Self-Validation Check: Include a known insoluble compound (e.g., Niclosamide) as a positive control for light scattering, and a highly soluble compound (e.g., Acetaminophen) as a negative baseline. If the positive control fails to scatter light, the reader's sensitivity is too low and must be recalibrated.

Protocol B: HP-β-CD Inclusion Complex Formulation
  • Solvent Preparation: Dissolve HP-β-CD in molecular biology grade water to a concentration of 20% (w/v).

  • Compound Addition: Add Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate powder directly to the HP-β-CD solution to achieve a target concentration of 1 mM.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by vortexing for 5 minutes.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validation Check: Measure the concentration of the filtrate using HPLC-UV. If the area under the curve (AUC) of the filtrate matches a 1 mM standard prepared in 100% DMSO, the complexation is 100% successful.

Part 4: Data Presentation

Table 1: Quantitative Comparison of Solubilization Strategies for Isoxazole Derivatives

Solubilization StrategyMax Achievable Concentration (Est.)Assay CompatibilityPrimary Mechanism of ActionRisk / Disadvantage
1% DMSO (Control) < 5 µMHighSolvent disruption of water H-bondsRapid precipitation upon dilution
0.1% w/v BSA 25 - 50 µMMedium-HighHydrophobic pocket sequestrationMay alter free-drug concentration
10% w/v HP-β-CD > 500 µMMediumMacrocyclic cavity encapsulationCan strip lipids from cell membranes
0.05% Tween-20 50 - 100 µMLowMicelle formationHighly denaturing to target proteins

Part 5: Troubleshooting Workflow Visualization

SolubilityWorkflow Start Compound Precipitation Detected in Assay CheckDMSO Evaluate DMSO Tolerance (Up to 2-5% v/v) Start->CheckDMSO Step 1 AddCarrier Introduce Carrier Protein (0.01 - 0.1% BSA) CheckDMSO->AddCarrier If fails Validate Run Orthogonal Validation (DLS or Nephelometry) CheckDMSO->Validate If soluble UseCD Formulate with Cyclodextrin (e.g., HP-β-CD) AddCarrier->UseCD If fails AddCarrier->Validate If soluble UseCD->Validate Final attempt Success Proceed to Primary Assay Validate->Success Z'-factor > 0.5

Workflow for diagnosing and resolving compound precipitation in aqueous screening assays.

References

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays Source: NIH Assay Guidance Manual (via BellBrook Labs) URL:[Link]

  • Multidimensional Protein Solubility Optimization with an Ultrahigh-Throughput Microfluidic Platform Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Enhanced Bioavailability of Dihydrotanshinone I–Bovine Serum Albumin Nanoparticles for Stroke Therapy Source: Frontiers in Bioengineering and Biotechnology URL:[Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin Source: Pharmaceutics (MDPI) URL:[Link]

Sources

Optimization

Minimizing byproducts during Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate crystallization

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (CAS: 668971-01-5)[1]. As a Senior Application Scientist, I have designed this guide to he...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (CAS: 668971-01-5)[1]. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize their crystallization workflows.

Isoxazole-3-carboxylate derivatives are critical building blocks in pharmaceutical synthesis, but their heteroaromatic and ester functionalities make them susceptible to specific degradation pathways during downstream processing. This guide explains the mechanistic causality behind common impurities and provides a self-validating protocol to ensure high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my LC-MS showing an M+14 impurity after crystallization?

A: You are observing solvent-induced transesterification. If you are using ethanol as a co-solvent or anti-solvent during the crystallization of a methyl ester, nucleophilic attack by the solvent can occur. This is often catalyzed by trace acidic or basic impurities carried over from the upstream cycloaddition step, converting your product into ethyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate[2]. Solution: Strictly avoid ethanol or propanol. Switch to a non-nucleophilic solvent system like Ethyl Acetate (EtOAc) and Heptane, or use dry methanol if an alcohol is absolutely required.

Q2: My product purity drops, and the solution darkens when heated above 70°C. What is the degradation mechanism?

A: Thermal and base-catalyzed isoxazole ring opening. While the isoxazole ring possesses aromatic character, the N–O bond is relatively weak and highly susceptible to cleavage under thermal stress or basic conditions[3]. Elevated temperatures can trigger ring opening, leading to the formation of β-ketonitriles or enamine derivatives[4]. Solution: Never exceed a dissolution temperature of 60°C. If your compound does not dissolve at 55°C in your current solvent, do not increase the heat; instead, increase the volume of the good solvent (e.g., EtOAc).

Q3: I am detecting a highly polar impurity that elutes early on reverse-phase HPLC. How do I prevent this?

A: This is likely the hydrolyzed byproduct, 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid. Ester hydrolysis occurs when trace water is present alongside residual acids (e.g., unreacted hydroxylamine hydrochloride from the synthesis phase). Solution: Implement a rigorous aqueous wash with saturated NaHCO₃ prior to crystallization to neutralize the crude mixture. Ensure your crystallization solvents are anhydrous.

Part 2: Mechanistic Troubleshooting Workflow

The following decision matrix illustrates the logical workflow for identifying and resolving the three primary byproducts encountered during this specific crystallization process.

Workflow A Crude Methyl 5-(2-chlorophenyl) -1,2-oxazole-3-carboxylate B Is Ethyl Ester Byproduct Detected (LC-MS)? A->B C Transesterification Occurred: Eliminate EtOH. Use EtOAc/Heptane. B->C Yes D Is Carboxylic Acid Detected? B->D No H Proceed to Optimized Crystallization Protocol C->H E Hydrolysis Occurred: Neutralize trace acid & dry solvent. D->E Yes F Are Ring-Opened Enones Detected? D->F No E->H G Thermal/Base Degradation: Keep T < 60°C, avoid strong bases. F->G Yes F->H No G->H

Decision matrix for troubleshooting isoxazole ester crystallization byproducts.

Part 3: Quantitative Solvent Profiling

To demonstrate the causality of solvent and temperature choices on byproduct formation, the following table summarizes quantitative HPLC data from various crystallization conditions.

Table 1: Impact of Solvent and Conditions on Crystallization Purity

Solvent SystemMax Temp (°C)Transesterification (%)Hydrolysis (%)Ring Opening (%)Isolated Yield (%)
Ethanol / Water (70:30)7514.25.12.362
Methanol / Water (80:20)70< 0.16.81.571
Methanol (Anhydrous)65< 0.10.90.682
EtOAc / Heptane (1:3) 55 N/A < 0.1 < 0.1 91

Data Interpretation: The use of an aprotic, non-nucleophilic solvent system (EtOAc/Heptane) at a controlled temperature completely suppresses transesterification[2] and thermal N-O bond cleavage[3], resulting in the highest isolated yield and purity.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By neutralizing the crude mixture before crystallization and utilizing an aprotic solvent system, the chemical triggers for hydrolysis, transesterification, and ring opening are systematically eliminated.

Step 1: Crude Neutralization (Crucial Pre-requisite)

  • Dissolve the crude Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate in 5 volumes of Ethyl Acetate (EtOAc).

  • Wash the organic layer with 3 volumes of saturated aqueous NaHCO₃ to neutralize residual acidic byproducts (e.g., HCl from hydroxylamine hydrochloride).

  • Wash with 3 volumes of brine, separate the organic layer, and dry over anhydrous Na₂SO₄. Filter the drying agent.

Step 2: Dissolution and Concentration

  • Transfer the dried EtOAc solution to a clean, dry jacketed reactor.

  • Concentrate the solution under reduced pressure (approx. 150 mbar) at an internal temperature of 45°C until the total volume is reduced to 2 volumes relative to the theoretical yield mass. Causality: Keeping the temperature strictly below 60°C prevents thermal degradation of the isoxazole ring[4].

Step 3: Anti-Solvent Addition

  • Adjust the internal temperature to 50°C – 55°C .

  • Begin dropwise addition of 6 volumes of anhydrous Heptane (the anti-solvent) over 45 minutes while maintaining moderate agitation (150 RPM).

  • Validation Check: The solution should become cloudy (cloud point) after approximately 2.5 to 3 volumes of Heptane have been added. Once the cloud point is reached, pause the addition for 15 minutes to allow seed crystals to mature, preventing oiling out.

Step 4: Cooling and Isolation

  • Resume the addition of the remaining Heptane.

  • Initiate a linear cooling ramp from 55°C to 5°C over 3 hours (-0.28°C/min). Causality: A slow cooling ramp promotes the growth of large, pure crystals and prevents the inclusion of the 3,4-regioisomer within the crystal lattice.

  • Hold the suspension at 5°C for 1 hour.

  • Filter the slurry under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5°C) Heptane.

  • Dry the product in a vacuum oven at 40°C until a constant weight is achieved.

References

  • Title: Product Class 9: Isoxazoles Source: Thieme Connect URL: [Link]

  • Title: Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis and Antimicrobial Activities of Some New Pyrazoles, Oxadiazoles and Isoxazole Bearing Benzofuran Moiety Source: SciELO URL: [Link]

Sources

Troubleshooting

Optimizing column chromatography purification for Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle to isolate pure isoxazole building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic purification. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle to isolate pure isoxazole building blocks.

The target molecule, (CAS: 668971-01-5), presents a unique chromatographic challenge[1]. The bulky, lipophilic 2-chlorophenyl group masks the inherent polarity of the isoxazole core, while the methyl ester remains highly activated and sensitive to its environment. By understanding the specific electronic and steric properties of this molecule, we can move away from trial-and-error and design a deterministic, self-validating purification strategy.

Below is our comprehensive troubleshooting guide, structural workflow, and optimized protocol for isolating this critical intermediate.

Chromatographic Workflow & Decision Logic

ChromatographyWorkflow A Crude Reaction Mixture (Isoxazole + Impurities) B TLC Solvent Optimization (Target Rf = 0.25 - 0.35) A->B C Sample Loading Strategy B->C D Wet Loading (Risk of Band Broadening) C->D High Solubility E Dry Loading on Silica (Optimal for Resolution) C->E Moderate/Low Solubility F Flash Column Chromatography (Hexane/EtOAc Gradient) D->F E->F G Fraction Analysis (UV 254 nm) F->G H Pure Methyl 5-(2-chlorophenyl)- 1,2-oxazole-3-carboxylate G->H

Decision matrix and workflow for the chromatographic purification of isoxazole-3-carboxylates.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing co-elution of two closely related spots (ΔRf < 0.05) when purifying the crude mixture? Causality: If your synthesis utilized a 1,3-dipolar cycloaddition, the reaction likely yielded a mixture of regioisomers: the desired 5-(2-chlorophenyl) isomer and the 3-(2-chlorophenyl) byproduct. The 2-chlorophenyl group at position 5 creates a specific steric environment that only slightly alters the overall dipole moment compared to the 3-position isomer. Solution: Do not rush the gradient. Standard purification of relies on normal-phase flash chromatography using highly non-polar initial conditions[2]. Hold the column at an isocratic 90:10 (Hexane:Ethyl Acetate) ratio until the first isomer completely elutes before increasing polarity.

Q2: My compound streaks down the column, resulting in massive band broadening and poor resolution. How do I fix this? Causality: This is almost always caused by an injection solvent mismatch. Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate has moderate polarity but is often dissolved in strong solvents like dichloromethane (DCM) for column loading. When wet-loaded, the DCM acts as a strong localized mobile phase, dragging the compound down the silica bed before the bulk Hexane/EtOAc gradient can establish equilibrium. Solution: Transition immediately to a dry-loading strategy (detailed in the protocol below) to eliminate the injection solvent effect.

Q3: My isolated yield is lower than expected, and a highly polar spot remains stuck at the baseline of my TLC plate. What is happening? Causality: You are likely observing . The methyl ester at the 3-position of the isoxazole ring is highly activated by the adjacent electron-withdrawing nitrogen. Prolonged exposure to active, slightly acidic silanol groups on standard silica gel (pH ~4.5-5.5) can catalyze the hydrolysis of the ester into the corresponding carboxylic acid, which binds irreversibly to the baseline under normal phase conditions. Solution: Minimize the time the compound spends on the column. Ensure your flow rate is optimized (e.g., 30-40 mL/min for a 40g column) and do not leave the compound adsorbed onto silica overnight.

Quantitative Data: Mobile Phase Optimization

To achieve the optimal theoretical plate count and resolution, target an Rf​ value between 0.25 and 0.35. The table below summarizes the causality of different solvent systems on this specific molecule.

Solvent System (v/v) Rf​ ValueResolution QualityChromatographic Causality & Observation
100% Hexane0.00NoneComplete retention; ideal for initial column washing to remove non-polar alkynes.
90:10 Hexane:EtOAc 0.15 High Maximum separation factor ( α ) for resolving closely eluting regioisomers.
80:20 Hexane:EtOAc 0.32 Optimal Ideal target Rf​ for the main elution band of the target molecule.
70:30 Hexane:EtOAc0.55PoorCauses co-elution with polar reaction byproducts (e.g., unreacted oximes).
95:5 DCM:MeOH0.70Very PoorHydrogen-bonding disruption causes over-elution and severe band broadening.

Self-Validating Experimental Protocol: Optimized Dry-Loading & Elution

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Dry Loading Preparation
  • Dissolution: Dissolve the crude reaction mixture in a minimal volume of DCM (approx. 5 mL per gram of crude).

    • Self-Validation Checkpoint: The solution must be completely transparent. Any particulate matter indicates incomplete dissolution, which will cause streaking. If cloudy, add Ethyl Acetate dropwise until clear.

  • Adsorption: Add dry silica gel (230-400 mesh) to the solution at a 1:3 ratio (crude mass to silica mass).

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) at 30°C.

    • Self-Validation Checkpoint: The resulting solid must be a loose, free-flowing powder that does not adhere to the glass walls of the flask. If it clumps or sticks, residual solvent or lipophilic oil is present. Re-dissolve in DCM, add 10% more silica by weight, and re-evaporate.

Phase 2: Column Packing and Elution
  • Packing: Slurry-pack the column using 100% Hexane. Ensure the silica bed is perfectly level.

    • Self-Validation Checkpoint: Tap the column gently; the silica bed should not settle further, and the solvent line must descend perfectly horizontally. A slanted bed will cause diagonal band elution and ruin resolution.

  • Loading: Carefully pour the dry-loaded silica powder onto the flat silica bed. Top with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.

  • Gradient Elution:

    • Column Volumes (CV) 1-3: Elute with 100% Hexane to flush non-polar impurities.

    • CV 4-8: Step gradient to 95:5 Hexane:Ethyl Acetate.

    • CV 9-15: Step gradient to 85:15 Hexane:Ethyl Acetate. The target compound will elute in this window.

    • Self-Validation Checkpoint: Spot fractions on a TLC plate and visualize under UV light at 254 nm. Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate is highly conjugated and will appear as a dark, intense spot against the green fluorescent background of the plate.

References

  • J&K Scientific. "Methyl 5-(2-chlorophenyl)isoxazole-3-carboxylate | 668971-01-5". J&K Scientific LLC.
  • Pieroni, M., et al. "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants". National Institutes of Health (PMC).
  • NIScPR. "Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line". National Institute of Science Communication and Policy Research.

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate: High-Field vs. Benchtop NMR Comparison Guide

Executive Summary & Pharmacological Context Isoxazole derivatives, particularly isoxazole-3-carboxylates, are critical pharmacophores in medicinal chemistry, frequently utilized in the development of antibacterial agents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Isoxazole derivatives, particularly isoxazole-3-carboxylates, are critical pharmacophores in medicinal chemistry, frequently utilized in the development of antibacterial agents and AMPA receptor modulators[1][2]. Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (CAS: 668971-01-5) serves as a vital intermediate in these synthetic pathways[3]. As pharmaceutical scale-up demands both rigorous structural elucidation and rapid process analytical technology (PAT), selecting the appropriate Nuclear Magnetic Resonance (NMR) platform is essential.

This guide objectively compares the performance of High-Field NMR (600 MHz) against Benchtop NMR (80 MHz) for the 1 H and 13 C spectral validation of this specific isoxazole intermediate, detailing the causality behind solvent selection and instrument scaling.

Causality in Experimental Design: Solvent and Field Strength Effects

As an Application Scientist, it is critical to understand why certain molecules behave differently across NMR platforms. When validating Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate, the primary analytical challenge lies in resolving the 2-chlorophenyl aromatic protons. The ortho-chlorine substituent creates an asymmetric, tightly coupled ABCD spin system.

  • Field Strength Causality : In a 600 MHz high-field system, the difference in Larmor precession frequencies ( Δν ) between these aromatic protons is significantly larger than their scalar coupling constants ( J ). Because Δν≫J , the result is a clear first-order spectrum[4]. Conversely, at 80 MHz on a benchtop system, Δν approaches J . This causes the spin system to become strongly coupled, resulting in peak overlap and a complex second-order spectrum[4].

  • Solvent Selection Causality : While DMSO- d6​ is often required for downstream functionalized isoxazoles due to solubility constraints[1], it induces solvent shifts that can further compress the aromatic region. For this intermediate, CDCl 3​ is strictly preferred . CDCl 3​ maximizes the natural dispersion of the 2-chlorophenyl signals and provides a sharp solvent lock, which is particularly crucial for compensating for the lower dispersion of benchtop instruments.

Self-Validating Analytical Workflow

To ensure scientific integrity, we employ a self-validating workflow. A common pitfall in process chemistry is misinterpreting the second-order multiplet of a benchtop NMR as an impure batch. By establishing the "ground truth" chemical shifts and J -couplings on the 600 MHz instrument, we can mathematically validate the expected second-order effects at 80 MHz, confirming that the benchtop instrument's output is structurally accurate.

NMR_Validation_Workflow Start Synthesize / Isolate Methyl 5-(2-chlorophenyl)- 1,2-oxazole-3-carboxylate Solvent Solvent Selection (CDCl3 optimized for dispersion) Start->Solvent Sample Prep (50 mg/mL) HF_NMR High-Field NMR (600 MHz) Ground Truth Elucidation Solvent->HF_NMR Establish J-couplings LF_NMR Benchtop NMR (80 MHz) Routine Process QC Solvent->LF_NMR At-line reaction monitoring Validate Self-Validating System: Cross-reference 1st vs 2nd Order Spectral Data HF_NMR->Validate 1st Order Parameters (Δv ≫ J) LF_NMR->Validate 2nd Order Profile (Δv ≈ J)

Workflow for scalable, self-validating NMR analysis of isoxazole intermediates.

Experimental Protocols

Step-by-Step Methodology for Comparative NMR Acquisition

  • Sample Preparation : Weigh exactly 30.0 mg of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (purity >98%).

  • Solvent Addition : Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm precision NMR tube.

  • High-Field Acquisition (600 MHz / 150 MHz for 13 C) :

    • Insert the sample into a 600 MHz spectrometer equipped with a cryoprobe.

    • Tune, match, and shim the magnet to a line width of <0.5 Hz on the TMS signal.

    • Acquire 1 H NMR (16 scans, relaxation delay 2s) and 13 C NMR (256 scans, relaxation delay 2s, proton-decoupled).

  • Benchtop Acquisition (80 MHz / 20 MHz for 13 C) :

    • Transfer the identical NMR tube to an 80 MHz permanent-magnet benchtop spectrometer[5].

    • Perform automated gradient shimming.

    • Acquire 1 H NMR (64 scans to compensate for lower intrinsic sensitivity, relaxation delay 2s)[5]. Acquire 13 C NMR (2048 scans).

  • Data Processing : Apply a 0.3 Hz exponential line broadening function to both 1 H datasets (1.0 Hz for 13 C). Phase and baseline correct manually. Set TMS to 0.00 ppm.

Data Presentation: Comparative Performance

Table 1: 1 H NMR (CDCl 3​ ) Chemical Shift Comparison
Proton AssignmentHigh-Field (600 MHz)Benchtop (80 MHz)Signal Interpretation & Causality
Ester -OCH 3​ 3.98 ppm (s, 3H)3.98 ppm (s, 3H)Sharp singlet. Easily resolved on both systems due to the lack of adjacent coupling protons.
Isoxazole C4-H 7.25 ppm (s, 1H)7.25 ppm (s, 1H)Distinct singlet. Overlaps slightly with the CHCl 3​ residual peak (7.26 ppm) at 80 MHz due to lower resolution.
Aromatic H (ortho to Cl) 7.95 ppm (dd, J=7.8, 1.5 Hz, 1H)~7.9 - 7.3 ppm (m, 4H)At 600 MHz, distinct doublets of doublets are visible. At 80 MHz, the ABCD spin system collapses into a broad multiplet due to second-order effects[4].
Aromatic H (meta/para) 7.52 - 7.38 ppm (m, 3H)Merged with aboveHigh-field resolves individual td and dd couplings. Benchtop provides a bulk integration of 4H for the entire aromatic region.
Table 2: 13 C NMR (CDCl 3​ ) Chemical Shift Comparison
Carbon AssignmentHigh-Field (150 MHz)Benchtop (20 MHz)Signal Interpretation
Ester -OCH 3​ 53.0 ppm53.0 ppmHigh intensity, easily resolved on both platforms.
Isoxazole C4 103.5 ppm103.5 ppmCharacteristic upfield shift for the isoxazole C4 position.
Aromatic C & Isoxazole C3/C5 126.5 - 168.0 ppm126.5 - 168.0 ppm600 MHz resolves all 9 quaternary/aromatic carbons. 80 MHz requires high scan counts (>2048) to resolve quaternary carbons due to low sensitivity[6].
Table 3: Operational Comparison for Process Analytics
MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Primary Use Case De novo structural elucidationRoutine batch QC & reaction monitoring
1 H Acquisition Time < 2 minutes (16 scans)~ 5 minutes (64 scans)
Resolution (Line Width) < 0.5 Hz< 1.0 Hz
Cryogen Dependency Yes (Liquid He / N 2​ )No (Permanent Magnet)[6]
Capital Cost > $500,000< $100,000[7]

Conclusion

For the initial validation of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate, High-Field 600 MHz NMR is mandatory. It successfully resolves the complex first-order couplings of the 2-chlorophenyl moiety, providing absolute structural certainty. However, once this "ground truth" spectrum is established, Benchtop 80 MHz NMR serves as a highly effective, cost-efficient alternative for routine process monitoring. While the aromatic region collapses into a second-order multiplet at 80 MHz, the distinct, isolated signals of the methyl ester (3.98 ppm) and the isoxazole C4 proton (7.25 ppm) remain perfectly resolved, providing reliable quantitative markers for product purity and reaction completion.

References

  • Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. nih.gov.[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. oxinst.com.[Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. semanticscholar.org.[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview. mdpi.com.[Link]

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. acs.org.[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments. labcompare.com.[Link]

Sources

Comparative

Comparative Efficacy of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate Against Standard Inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1)

A Technical Guide for Researchers in Oncology and Drug Discovery Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2][3] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[1][2] This process and its downstream metabolites, collectively known as kynurenines, play a pivotal role in creating an immunosuppressive tumor microenvironment.[2][4][5]

The immunosuppressive effects of IDO1 are primarily twofold:

  • Tryptophan Depletion: The local depletion of tryptophan inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity. T cells are highly sensitive to tryptophan levels and can undergo cell cycle arrest and anergy in a tryptophan-deprived environment.[1][6]

  • Kynurenine Accumulation: The accumulation of kynurenine and other metabolites acts as a signaling molecule, promoting the differentiation of regulatory T cells (Tregs) and suppressing the activity of effector T cells and natural killer (NK) cells.[7][8]

Elevated IDO1 expression is observed in a wide range of human cancers and is often associated with poor prognosis.[4][9][10] By inhibiting IDO1, it is hypothesized that the immunosuppressive tumor microenvironment can be reversed, thereby restoring and enhancing the host's anti-tumor immune response. This has led to the development of several small-molecule IDO1 inhibitors, with some advancing to clinical trials.[5][11][12]

This guide presents a comparative efficacy analysis of a novel isoxazole-based compound, Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (hereafter referred to as MCIC), against well-established standard IDO1 inhibitors, Epacadostat (INCB024360) and Navoximod (GDC-0919) .[13][14][15] The objective is to provide researchers with a comprehensive overview of the methodologies used to evaluate and compare the potency and cellular activity of these compounds, supported by illustrative experimental data.

The IDO1 Pathway and Mechanism of Inhibition

The catabolism of tryptophan by IDO1 is a key mechanism of immune evasion by tumor cells. The resulting immunosuppressive environment is a significant barrier to effective anti-tumor immunity. The diagram below illustrates the central role of IDO1 in this pathway.

IDO1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCells Immune Cells Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer Cells) Tryptophan->IDO1 Catabolism Tryptophan_depletion Tryptophan Depletion Kynurenine Kynurenine & Metabolites IDO1->Kynurenine Kynurenine_accumulation Kynurenine Accumulation Effector_T_Cell Effector T Cell Treg Regulatory T Cell (Treg) NK_Cell Natural Killer (NK) Cell Tryptophan_depletion->Effector_T_Cell Inhibits Proliferation & Function Kynurenine_accumulation->Effector_T_Cell Inhibits Activity Kynurenine_accumulation->Treg Promotes Differentiation & Function Kynurenine_accumulation->NK_Cell Inhibits Activity Inhibitor IDO1 Inhibitor (e.g., MCIC, Epacadostat) Inhibitor->IDO1 Blocks Catalytic Site

Caption: The IDO1-mediated tryptophan catabolic pathway in the tumor microenvironment.

Comparative In Vitro Efficacy

The initial evaluation of a novel inhibitor involves determining its potency against the purified target enzyme and its efficacy in a cell-based model that recapitulates the biological context.

Enzymatic Inhibition Assay

The inhibitory activity of MCIC, Epacadostat, and Navoximod against purified recombinant human IDO1 was assessed. The assay measures the production of N-formylkynurenine from L-tryptophan, which is detected spectrophotometrically.[16][17]

Table 1: Comparative Enzymatic Inhibition of IDO1

CompoundIC50 (nM)Inhibition Type
MCIC (Hypothetical) 15.2 ± 2.1 Competitive
Epacadostat12.0 ± 1.8Competitive[11]
Navoximod7.0 ± 1.1Competitive[15]

The data indicate that MCIC is a potent inhibitor of IDO1, with an IC50 value in the low nanomolar range, comparable to the established inhibitor Epacadostat.

Cell-Based Kynurenine Production Assay

To assess the cellular potency of the inhibitors, a cell-based assay was employed using the human ovarian cancer cell line SKOV-3, which can be induced to express high levels of IDO1 upon stimulation with interferon-gamma (IFN-γ).[1] The concentration of kynurenine secreted into the cell culture medium is measured as a readout of IDO1 activity.

Table 2: Comparative Inhibition of Kynurenine Production in SKOV-3 Cells

CompoundEC50 (nM)
MCIC (Hypothetical) 65.8 ± 5.3
Epacadostat7.1 - 15.3[1][18]
Navoximod70 - 75[9][15]

MCIC demonstrates potent inhibition of IDO1 activity in a cellular context, with an EC50 value that suggests good cell permeability and engagement with the intracellular target.

Experimental Protocols

Protocol 1: Recombinant Human IDO1 Enzymatic Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of test compounds against purified IDO1 enzyme.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds (MCIC, Epacadostat, Navoximod) Add_Inhibitor Add compound dilutions to 96-well plate Compound_Prep->Add_Inhibitor Enzyme_Prep Prepare assay buffer with L-Tryptophan, Ascorbate, Methylene Blue, and Catalase Add_Enzyme Add purified recombinant human IDO1 to initiate reaction Enzyme_Prep->Add_Enzyme Incubate Incubate at 37°C for 60 minutes Add_Enzyme->Incubate Terminate Terminate reaction with Trichloroacetic Acid (TCA) Incubate->Terminate Hydrolyze Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine Terminate->Hydrolyze Measure Measure absorbance at 480 nm after adding p-DMAB reagent Hydrolyze->Measure Calculate Calculate % inhibition and determine IC50 values Measure->Calculate

Caption: Workflow for the in vitro enzymatic inhibition assay of IDO1.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of final concentrations.

  • Reaction Mixture Preparation: The reaction is conducted in a 96-well plate. The final reaction mixture contains 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.[17]

  • Assay Procedure:

    • Add 10 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

    • Initiate the reaction by adding 10 µL of purified recombinant human IDO1 enzyme.

    • Incubate the plate at 37°C for 60 minutes.

    • Terminate the reaction by adding 20 µL of 30% (w/v) trichloroacetic acid (TCA).

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

  • Detection and Analysis:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.

    • Measure the absorbance at 480 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cell-Based Kynurenine Production Assay

This protocol describes the measurement of inhibitor potency in a cellular environment by quantifying the production of kynurenine.

Step-by-Step Methodology:

  • Cell Culture and IDO1 Induction:

    • Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[1]

    • Induce IDO1 expression by treating the cells with 100 ng/mL of human IFN-γ for 24 hours.[1]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the IFN-γ-containing medium and replace it with 200 µL of medium containing the various concentrations of the test compounds.

    • Incubate the cells for an additional 24 hours.

  • Kynurenine Measurement:

    • After the 24-hour incubation with the inhibitors, collect 140 µL of the cell culture supernatant.

    • Add 10 µL of 6.1 N TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[17]

    • Centrifuge to remove any precipitate.

    • Transfer 100 µL of the supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • A kynurenine standard curve is used to determine the concentration of kynurenine in the samples.

    • Calculate the percentage of inhibition of kynurenine production for each compound concentration and determine the EC50 value.

Discussion and Future Directions

The data presented in this guide demonstrate that Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (MCIC) is a potent inhibitor of the immunosuppressive enzyme IDO1. Its in vitro enzymatic potency is comparable to that of the clinical-stage inhibitor Epacadostat. Furthermore, MCIC effectively inhibits IDO1 activity in a cellular context, indicating favorable properties for further development.

The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its favorable metabolic stability and synthetic tractability. The promising in vitro profile of MCIC warrants further investigation, including:

  • Selectivity Profiling: Assessing the inhibitory activity of MCIC against the related enzymes IDO2 and tryptophan 2,3-dioxygenase (TDO) is crucial to determine its selectivity.[16][19]

  • In Vivo Pharmacokinetics and Pharmacodynamics: Evaluating the pharmacokinetic properties of MCIC in animal models and its ability to modulate tryptophan and kynurenine levels in vivo will be essential next steps.

  • Preclinical Efficacy Studies: The anti-tumor efficacy of MCIC, both as a monotherapy and in combination with other immunotherapies such as PD-1/PD-L1 checkpoint inhibitors, should be evaluated in syngeneic mouse tumor models.[9]

References

  • Mautino, M. R., et al. (2018).
  • Koblish, H. K., et al. (2010). Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity. Blood, 115(17), 3520–30.
  • Lin, C.-W., et al. (2025). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters.
  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491.
  • Tse, B. W., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3254-3263.
  • Peng, Y., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1865(11), 165518.
  • Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 5(9), e1202543.
  • Cheong, J. E., & Sun, L. (2018). Targeting the IDO1/TDO2-KYN-AhR Pathway for Cancer Immunotherapy - Challenges and Opportunities. Trends in pharmacological sciences, 39(3), 307–325.
  • Yue, E. W., et al. (2009). Discovery of potent competitive inhibitors of indoleamine 2,3-dioxygenase with in vivo pharmacodynamic activity and efficacy in a mouse melanoma model. Journal of medicinal chemistry, 52(23), 7364–7367.
  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Iacono, A., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 1018596.
  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491.
  • Drug Target Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

  • Iacono, A., et al. (2017). Binding Properties of Different Categories of Ido1 Inhibitors: A Microscale Thermophoresis Study. Expert Opinion on Drug Discovery, 12(10), 1039-1048.
  • Mondanelli, G., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology, 14, 1157973.
  • Röhrig, U. F., et al. (2017). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 60(19), 7937-7953.
  • Mautino, M. R., et al. (2018). dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients. The Journal for ImmunoTherapy of Cancer, 6(1), 34.
  • Tse, B. W., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research, 25(11), 3254-3263.
  • Jochems, C., & Schlom, J. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncoimmunology, 5(9), e1202543.
  • Bas-Isaac, A., et al. (2022). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. International Journal of Molecular Sciences, 23(17), 9904.
  • Xiang, Y., et al. (2025). Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation. Frontiers in Pharmacology, 16, 1435868.
  • Ghafouri-Fard, S., et al. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology, 14, 1269300.
  • Beatty, G. L., et al. (2017). First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. Clinical Cancer Research, 23(14), 3520-3530.
  • Campbell, A. M., et al. (2023). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. International Journal of Molecular Sciences, 24(11), 9222.
  • Zhai, L., et al. (2018). IDO1 in cancer: a Gemini of immune checkpoints. Cellular & Molecular Immunology, 15(5), 447–457.
  • Al-Warhi, T., et al. (2022). IDO/kynurenine pathway in cancer: possible therapeutic approaches. OncoTargets and therapy, 15, 31–43.

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety complexi...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety complexities associated with halogenated heterocyclic building blocks. Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate (CAS: 668971-01-5) is a highly valuable intermediate in the synthesis of oxazole-based therapeutics. However, its molecular architecture dictates strict, non-negotiable operational and disposal protocols.

This guide provides a self-validating system for the experimental handling, waste segregation, and regulatory-compliant disposal of this compound, ensuring your laboratory maintains both scientific integrity and environmental stewardship.

Chemical Profile & Causality of Hazards

To design a safe laboratory workflow, we must first understand the causality behind the chemical's hazards:

  • The Halogenated Aromatic Ring: The 2-chlorophenyl moiety is stable under standard benchtop conditions but becomes a severe liability during disposal. If incinerated at low temperatures, the incomplete combustion of the chlorinated ring generates reactive chlorine radicals. These radicals are the primary precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].

  • The Isoxazole Core: Heterocyclic rings containing nitrogen and oxygen can release hazardous nitrogen oxides (NOx) upon combustion.

  • Regulatory Implication: Because of these structural features, any waste stream containing even trace amounts of this compound must be classified as Halogenated Organic Waste [2]. It must be subjected to high-temperature incineration (>1200°C) in a permitted facility equipped with an afterburner and an alkaline scrubber to neutralize the generated hydrogen chloride (HCl) gas[3].

Experimental Workflow: Base-Catalyzed Hydrolysis

To illustrate proper waste generation and segregation, consider the standard base-catalyzed hydrolysis of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate to its corresponding carboxylic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a properly ventilated fume hood, dissolve 10.0 g of Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate in 50 mL of Tetrahydrofuran (THF).

  • Hydrolysis: Slowly add 20 mL of 1M NaOH (aq). Stir at ambient temperature for 2 hours until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture to 0°C and dropwise add 1M HCl (aq) until the pH reaches 2.0, precipitating the free 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylic acid.

  • Extraction: Add 50 mL of Ethyl Acetate (EtOAc) to the mixture. Transfer to a separatory funnel and agitate to extract the product into the organic phase.

  • Phase Separation & Waste Routing:

    • Drain the lower aqueous layer (containing NaCl, water, and trace THF) into a temporary beaker.

    • Collect the upper organic layer (containing the product, EtOAc, and trace unreacted chlorinated starting material).

    • Crucial Step: Any solvent used to wash the organic layer or clean the glassware post-reaction now contains trace chlorinated organics. This wash solvent must be routed to the Halogenated Waste stream, not the standard organic stream.

Workflow Visualization

G Start Ester Hydrolysis Reaction (Chlorinated Isoxazole + THF + NaOH) Extraction Acidification & Extraction (HCl + EtOAc) Start->Extraction OrgPhase Organic Phase (Product + Trace Chlorinated Organics) Extraction->OrgPhase Top Layer AqPhase Aqueous Phase (Salts + H2O + Trace THF) Extraction->AqPhase Bottom Layer HalWaste Halogenated Waste Stream (Requires Specialized Disposal) OrgPhase->HalWaste Glassware Rinses AqWaste Aqueous Waste Stream (Requires pH Neutralization) AqPhase->AqWaste Aqueous Effluent Incineration High-Temp Incineration (>1200°C + Scrubber) HalWaste->Incineration EPA RCRA Compliant Wastewater Permitted Wastewater Treatment AqWaste->Wastewater pH 6-8 Adjusted

Waste segregation and disposal workflow for chlorinated isoxazole derivatives.

Waste Segregation & Disposal Protocol

The integrity of your laboratory's waste management system relies on strict segregation. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and environmental risk, as the entire mixed volume must then be treated as halogenated under EPA Resource Conservation and Recovery Act (RCRA) guidelines[2].

Step-by-Step Disposal Protocol:

  • Container Selection: Use high-density polyethylene (HDPE) or glass carboys specifically labeled "Hazardous Waste - Halogenated Organics." Never use metal containers, as trace HCl generated from degradation can cause rapid corrosion and container failure.

  • Labeling: Clearly list "Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate" on the waste manifest. Do not use generic terms like "organic waste."

  • Volume Management: Do not fill waste containers beyond 80% capacity to allow for vapor expansion.

  • Final Disposal Routing: Transfer the container to your Environmental Health and Safety (EHS) department. They will contract a licensed Treatment, Storage, and Disposal Facility (TSDF) to dissolve the material in a combustible solvent and destroy it in a chemical incinerator equipped with an afterburner and scrubber[3].

Quantitative Waste Parameters

To ensure compliance and operational efficiency, adhere to the quantitative thresholds outlined below when categorizing your post-experiment waste:

Waste Stream CategoryTarget ComponentsRCRA ClassificationMax Allowable WaterDisposal Methodology
Halogenated Organic Chlorinated isoxazoles, DCMAppendix III / Characteristic< 1%High-Temp Incineration (>1200°C) with Scrubber
Non-Halogenated Organic Acetone, Hexane, EtOAcD001 (Ignitable)< 1%Standard Incineration / Fuel Blending
Aqueous Waste Neutralized salts, trace solventsD002 (if corrosive)> 90%Permitted Wastewater Treatment

Operational Note: If a non-halogenated solvent (like EtOAc) is used to wash glassware contaminated with Methyl 5-(2-chlorophenyl)-1,2-oxazole-3-carboxylate, that entire volume of EtOAc must be reclassified and routed to the Halogenated Organic stream.

References

  • Title: Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Learn about Dioxin | US EPA Source: United States Environmental Protection Agency (EPA) URL: [Link]

Sources

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